Lipophilicity (XLogP) Head-to-Head: Target Compound vs. Primary Amine, Des-Chloro, and Des-Methoxy Analogs
The target compound exhibits an intermediate computed XLogP of 1.9, which is 0.5 log units higher than its primary amine analog (3-chloro-5-methoxyphenyl)methanamine (XLogP 1.4) and 0.5 log units higher than the des-chloro analog (3-methoxyphenyl)methylamine (XLogP 1.4), but 0.3 log units lower than the des-methoxy analog (3-chlorophenyl)methylamine (XLogP 2.2) [1][2][3][4]. This positions the compound in a lipophilicity window consistent with favorable passive membrane permeability while avoiding excessive hydrophobicity that could promote off-target binding.
| Evidence Dimension | Computed lipophilicity (XLogP3 / XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 |
| Comparator Or Baseline | Primary amine analog (CAS 939044-29-8): XLogP3-AA = 1.4; Des-chloro analog (CAS 41789-95-1): XLogP3 = 1.4; Des-methoxy analog (CAS 39191-07-6): XLogP3 = 2.2 |
| Quantified Difference | ΔXLogP = +0.5 vs. primary amine and des-chloro analogs; ΔXLogP = -0.3 vs. des-methoxy analog |
| Conditions | Computed by XLogP3 3.0 (PubChem); standardized in silico prediction method across all compounds [1][2][3][4] |
Why This Matters
An XLogP of 1.9 balances membrane permeability with aqueous solubility, unlike the primary amine (XLogP 1.4), which may exhibit lower passive diffusion, and the des-chloro analog, which lacks halogen-mediated binding contributions.
- [1] PubChem CID 83697136, [(3-Chloro-5-methoxyphenyl)methyl](methyl)amine, XLogP3-AA = 1.9. View Source
- [2] PubChem CID 51063718, 1-(3-Chloro-5-methoxyphenyl)methanamine, XLogP3-AA = 1.4. View Source
- [3] PubChem CID 5152225, 3-Methoxy-N-methylbenzylamine, XLogP3 = 1.4. View Source
- [4] PubChem CID 122721, Benzenemethanamine, 3-chloro-N-methyl-, XLogP3 = 2.2. View Source
